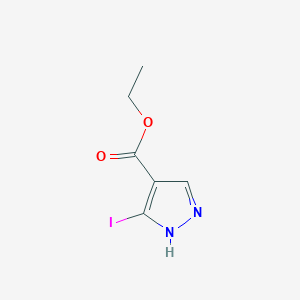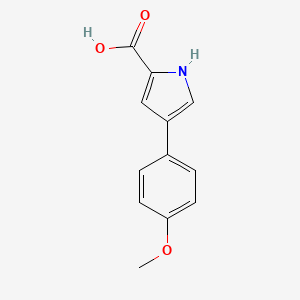
4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
The compound “4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, a methoxyphenyl group, and a carboxylic acid group. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The methoxyphenyl group is an aromatic ring with a methoxy (-OCH3) substituent. The carboxylic acid group (-COOH) is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the methoxyphenyl group, and the carboxylic acid group. The exact structure would depend on the positions of these groups on the pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring, the methoxyphenyl group, and the carboxylic acid group. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
X-Ray Powder Diffraction Studies
The compound has been utilized in the study of X-ray powder diffraction data, particularly for derivatives like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester. This derivative is significant in the synthesis of the anticoagulant, apixaban, demonstrating its importance in pharmaceutical research (Qing Wang et al., 2017).
Synthetic Chemistry
The compound has been used in the synthesis of various chemical structures. For example, its reaction with anesthesin and subsequent hydrolysis has led to the formation of 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid, demonstrating its utility in creating complex organic compounds (A. A. Agekyan & G. G. Mkryan, 2015).
Crystallography and Molecular Structure Analysis
Its derivatives have been studied for their crystal structure and molecular geometry, providing insights into the internal cohesion of crystals and intermolecular interactions. This research is crucial for understanding the physical properties of these compounds and their potential applications (M. R. Silva et al., 2006).
Synthesis of Heterocyclic Systems
Derivatives of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid have been used in creating new heterocyclic systems, such as 6-(4-methoxyphenyl)-2-methylpyrido[3,2- c ]pyrrolo[2,3- e ]azocin-7(6 H )-one. These developments are significant in exploring novel chemical entities, potentially leading to new drug discoveries (L. Deady & Shane M. Devine, 2006).
Applications in Agricultural Chemistry
Research has been conducted on the derivatives of this compound as growth-promotion factors for seeds of grain crops. This application demonstrates its potential use in enhancing agricultural productivity (Elena Mikhedkina et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-10-4-2-8(3-5-10)9-6-11(12(14)15)13-7-9/h2-7,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSAHZSJJZYROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



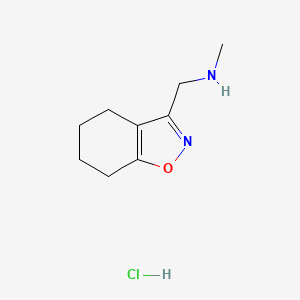
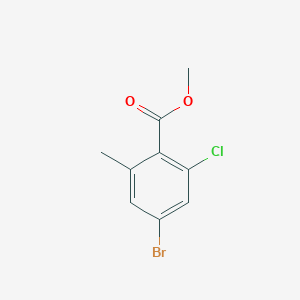
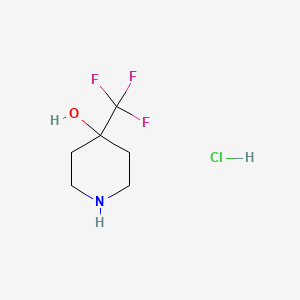
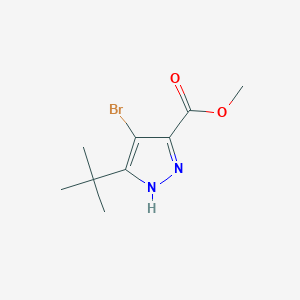
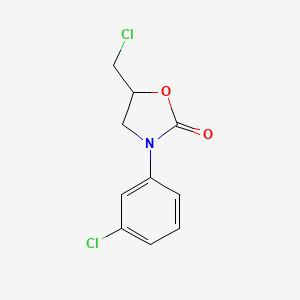
![2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1419875.png)
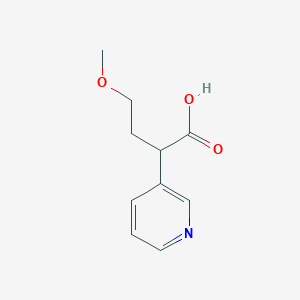
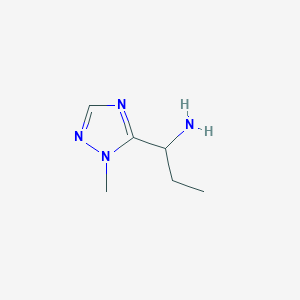
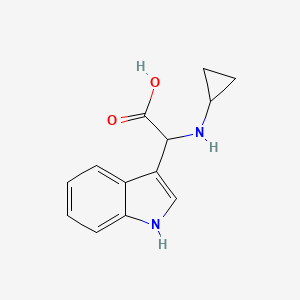
![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419881.png)
![5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione](/img/structure/B1419882.png)
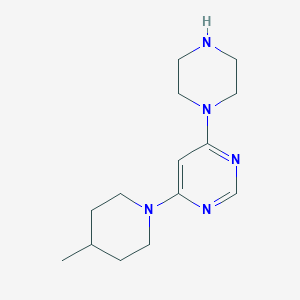
![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1419885.png)
